4-Ethyldibenzothiophene
Overview
Description
4-Ethyldibenzothiophene is an organic compound with the molecular formula C₁₄H₁₂S. It is a derivative of dibenzothiophene, where an ethyl group is attached to the fourth position of the dibenzothiophene ring. This compound is commonly found in petroleum and coal tar and is known for its antimicrobial properties .
Scientific Research Applications
4-Ethyldibenzothiophene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: Its antimicrobial properties make it useful in studying bacterial inhibition.
Industry: Used in the production of organic light-emitting diodes (OLEDs) and organic thin-film solar cells due to its luminescent properties
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that dibenzothiophene, a related compound, can be degraded by certain types of bacteria . This suggests that 4-Ethyldibenzothiophene may interact with certain enzymes and proteins within these bacteria to facilitate its degradation .
Cellular Effects
It has been shown to have an antimicrobial effect against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans . This suggests that this compound may influence cell function by inhibiting the growth of these bacteria .
Molecular Mechanism
Research on dibenzothiophene, a related compound, suggests that it undergoes a series of reactions involving addition, ring closure, H shift, C–C cleavage, and elimination . This could provide some insight into the potential molecular mechanisms of this compound.
Metabolic Pathways
This compound is likely involved in the metabolic pathways of certain bacteria that can degrade dibenzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyldibenzothiophene can be achieved through various methods. One notable method involves the electrochemical cyclization of bis(biaryl) disulfides in the presence of tetrabutylammonium bromide, water, and lithium perchlorate, using nitromethane as the solvent. The reaction is performed at 100°C in an undivided electrochemical cell with platinum electrodes .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic coupling of ethyl-substituted aromatic compounds with sulfur sources under high-temperature conditions. Transition-metal-catalyzed coupling reactions are also employed to construct the dibenzothiophene framework .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Mechanism of Action
The antimicrobial effect of 4-Ethyldibenzothiophene is primarily due to its ability to bind to the active site of the enzyme DNA gyrase, inhibiting the growth of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans . This binding interferes with the DNA replication process, leading to bacterial cell death.
Comparison with Similar Compounds
- 4-Methyldibenzothiophene
- 3-Methyldibenzothiophene
- 4,6-Dimethyldibenzothiophene
Comparison: 4-Ethyldibenzothiophene is unique due to the presence of the ethyl group at the fourth position, which influences its chemical reactivity and physical properties. Compared to its methyl-substituted counterparts, the ethyl group provides a different steric and electronic environment, affecting its interactions in chemical reactions and its antimicrobial efficacy .
Properties
IUPAC Name |
4-ethyldibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-2-10-6-5-8-12-11-7-3-4-9-13(11)15-14(10)12/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQANWUIWGKINGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237913 | |
Record name | 4-Ethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89816-99-9 | |
Record name | 4-Ethyldibenzothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089816999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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